molecular formula C17H26N2O B214986 N-[4-(diethylamino)phenyl]cyclohexanecarboxamide

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide

Cat. No. B214986
M. Wt: 274.4 g/mol
InChI Key: GAXUAAHKPXUWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide, also known as lidocaine, is a widely used local anesthetic. It is a type of medication that is used to numb a specific area of the body to prevent pain during medical procedures. Lidocaine is one of the most commonly used local anesthetics in the world due to its effectiveness and safety.

Mechanism of Action

Lidocaine works by blocking the voltage-gated sodium channels in the cell membranes of nerve cells. This prevents the movement of sodium ions into the cells, which in turn prevents the depolarization of the cell membrane and the transmission of nerve impulses. This results in the numbing of the area where N-[4-(diethylamino)phenyl]cyclohexanecarboxamide is applied.
Biochemical and Physiological Effects:
Lidocaine has both local and systemic effects. Locally, it numbs the area where it is applied, reducing pain and discomfort. Systemically, it can cause side effects such as dizziness, headache, and nausea. Lidocaine can also affect the cardiovascular system, causing changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

Lidocaine is commonly used in laboratory experiments to study the effects of local anesthesia. It is a safe and effective way to numb the area being studied, allowing researchers to perform various procedures without causing pain or discomfort to the subject. However, N-[4-(diethylamino)phenyl]cyclohexanecarboxamide has limitations in terms of its duration of action and potential side effects.

Future Directions

There are several future directions for N-[4-(diethylamino)phenyl]cyclohexanecarboxamide research. One area of interest is the development of new formulations that can provide longer-lasting anesthesia. Another area of interest is the investigation of N-[4-(diethylamino)phenyl]cyclohexanecarboxamide's potential use in treating various medical conditions, such as neuropathic pain and arrhythmias. Additionally, there is ongoing research into the mechanism of action of N-[4-(diethylamino)phenyl]cyclohexanecarboxamide and how it can be optimized for maximum effectiveness and safety.

Synthesis Methods

Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethyl aniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with cyclohexylamine to form N-(2,6-dimethylphenyl)-N-cyclohexyl-2-chloroacetamide. Finally, the compound is reacted with diethylamine to form N-[2-(diethylamino)-2-oxoethyl]-2,6-dimethylaniline, which is then hydrolyzed to form N-[4-(diethylamino)phenyl]cyclohexanecarboxamide.

Scientific Research Applications

Lidocaine has been extensively studied for its use as a local anesthetic. It has also been studied for its potential use in treating various medical conditions, such as neuropathic pain, arrhythmias, and seizures. Lidocaine has been shown to be effective in reducing pain and discomfort during medical procedures, such as dental work, surgery, and childbirth.

properties

Product Name

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H26N2O/c1-3-19(4-2)16-12-10-15(11-13-16)18-17(20)14-8-6-5-7-9-14/h10-14H,3-9H2,1-2H3,(H,18,20)

InChI Key

GAXUAAHKPXUWEI-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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